(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-12-16(24-18(21-12)15-3-2-10-23-15)11-20-17(22)9-6-13-4-7-14(19)8-5-13/h2-10H,11H2,1H3,(H,20,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXOAWNSONQMM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a reaction between an acrylate ester and an amine derivative of the thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acrylamide moiety to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is investigated for its potential therapeutic effects. It could be developed into drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
The fluorophenyl group in the target compound distinguishes it from analogs with chloro-, nitro-, or methoxy-substituted phenyl rings. Key differences include:
- Impact of Fluorine : The 4-fluoro group reduces steric hindrance compared to bulkier substituents (e.g., nitro) while maintaining strong dipole interactions, likely improving binding to hydrophobic pockets .
Heterocyclic Core Modifications
The thiazole-thiophene hybrid core contrasts with thiadiazole, triazole, or pyridone-based scaffolds in similar compounds:
- Thiazole vs. Thiadiazole : Thiadiazoles exhibit stronger π-π stacking but may suffer from reduced solubility compared to thiazole-thiophene hybrids .
Biological Activity
The compound (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a derivative of acrylamide featuring a thiazole and thiophene moiety, which are known for their biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and DNA interaction properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide can be represented as follows:
This compound features a fluorinated phenyl group, a thiazole ring, and a thiophene substituent, which contribute to its unique biological properties.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and thiophene rings showed promising results against various pathogens:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.35 | 0.40 | Escherichia coli |
These derivatives not only inhibited bacterial growth but also exhibited antibiofilm properties superior to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of acrylamide derivatives has been extensively studied. For example, related compounds demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3b | HCT116 (Colon) | 23 |
| 3c | MDA-MB-231 (Breast) | 9 |
These compounds were shown to induce cell death through mechanisms involving DNA cleavage and the generation of reactive oxygen species upon irradiation . The presence of the thiazole moiety is particularly noteworthy for enhancing the cytotoxic effects due to its ability to interact with DNA.
DNA Interaction Studies
The interaction of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide with DNA was evaluated using various spectroscopic methods. The binding affinity towards calf thymus DNA (CT-DNA) was assessed, revealing significant interactions characterized by binding constants:
| Compound | Kb (M^-1) |
|---|---|
| 3b | |
| 3c |
These results indicate that the compound can effectively bind to DNA, potentially leading to its cleavage and subsequent cytotoxic effects .
Case Studies
- Antimicrobial Efficacy : A study on thiazole derivatives highlighted their effectiveness against biofilm-forming bacteria, suggesting that modifications in the structure can enhance their antimicrobial properties significantly.
- Cytotoxicity in Cancer Cells : Research on related acrylamide derivatives indicated that those with electron-withdrawing groups like fluorine exhibited increased cytotoxicity in breast and colon cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
